Cas no 1483-07-4 (L-Albizziin)

L-Albizziin structure
L-Albizziin structure
Product name:L-Albizziin
CAS No:1483-07-4
MF:C4H9N3O3
MW:147.132560491562
MDL:MFCD00007952
CID:41460
PubChem ID:92891

L-Albizziin Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-3-ureidopropanoic acid
    • L-(-)-2-Amino-3-ureidopropionic acid
    • L-2-Amino-3-ureidopropionic acid
    • Albizziin
    • ALBIZZIIN(RG)
    • L-Albizziin
    • L-Albizziine
    • (2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid
    • L-b-Ureidoalanine
    • ALBIZZIN
    • NSC 132089
    • L-ALBIZZINE
    • Albizziine.
    • H-ALA(UREIDO)-OH
    • L-Ala(ureido)-OH
    • Albizziin,98%
    • L-(-)2-amino-3-ureidopropionic acid
    • C4H9N3O3
    • NSC 407273
    • 3-[(Aminocarbonyl)amino]alanine #
    • GZYFIMLSHBLMKF-REOHCLBHSA-N
    • NS00121814
    • h-beta-(ureido)-ala-oh
    • L-beta-Ureidoalanine
    • (2S)-2-amino-3-ureido-propanoic acid
    • (2S)-2-ammonio-3-(carbamoylamino)propanoate
    • AS-63003
    • CS-0079579
    • Propionic acid, 2-amino-3-ureido-, L-
    • (2S)-2-amino-3-(carbamoylamino)propanoic acid
    • DTXSID501318659
    • AMY22571
    • 3-((AMINOCARBONYL)AMINO)-L-ALANINE
    • NSC-132089
    • UNII-RW59AS48CR
    • (2S)-3-(aminocarbonylamino)-2-azaniumyl-propanoate
    • Q27107112
    • HY-121167
    • EINECS 216-046-1
    • A-4650
    • Albizzine
    • NSC-823850
    • MFCD00007952
    • NSC823850
    • RW59AS48CR
    • L-Alanine, 3-((aminocarbonyl)amino)-
    • C08264
    • (Butyl Paraben)
    • CHEBI:6173
    • AKOS006237907
    • 1483-07-4
    • 3-Ureido-L-alanin
    • Butyl 4-?Hydroxybenzoate
    • C90278
    • EN300-7026825
    • SCHEMBL690347
    • A808754
    • AlbiZZiin (H-Dap(CONH2)-OH)
    • L-Alanine, 3-[(aminocarbonyl)amino]-
    • Albizziin (VAN)
    • ZINC01531037
    • Albizziin, AldrichCPR
    • H--((Aminocarbonyl)amino)-Ala-OH;H-Dap(carbamoyl)-OH
    • ALBIZZIIN [MI]
    • (S)-2-Amino-3-ureidopropanoicacid
    • DB-022424
    • 3-[(Aminocarbonyl)amino]L-alanine; L-ss-Ureodialanine; L-2-Amino-3-ureidopropionic acid
    • DTXCID901748462
    • 3-[(Aminocarbonyl)amino]-L-alanine;L-(-)-2-Amino-3-ureidopropionic acid;L-Albizziine
    • 2-Amino-3-ureidopropionic acid
    • FA17261
    • (2S)-2-azaniumyl-3-(carbamoylamino)propanoate
    • MDL: MFCD00007952
    • Inchi: 1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1
    • InChI Key: GZYFIMLSHBLMKF-REOHCLBHSA-N
    • SMILES: O=C(O)[C@@H](N)CNC(N)=O

Computed Properties

  • Exact Mass: 147.06400
  • Monoisotopic Mass: 147.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.6
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Color/Form: White powder
  • Density: 1.4397 (rough estimate)
  • Melting Point: 220-223 ºC (dec.)
  • Boiling Point: 267.22°C (rough estimate)
  • Refractive Index: 1.5700 (estimate)
  • PSA: 118.44000
  • LogP: -0.14190
  • Merck: 13,210
  • Specific Rotation: -23.4 º (c=1, 1M HCl)
  • Solubility: Soluble in water

L-Albizziin Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

L-Albizziin Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

L-Albizziin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-218627-250mg
L-Albizziin,
1483-07-4
250mg
¥752.00 2023-09-05
Apollo Scientific
BIA4006-100mg
L-Albizziine
1483-07-4
100mg
£45.00 2025-02-19
Apollo Scientific
BIA4006-1g
L-Albizziine
1483-07-4
1g
£275.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00492-500mg
(S)-2-Amino-3-ureidopropanoicacid
1483-07-4
500mg
¥2588.0 2021-09-04
Apollo Scientific
OR1200T-500mg
(2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid
1483-07-4
500mg
£283.00 2023-09-02
Apollo Scientific
OR1200T-2.5g
(2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid
1483-07-4
2.5g
£1280.00 2023-09-02
Chemenu
CM283390-1g
(S)-2-Amino-3-ureidopropanoic acid
1483-07-4 97%
1g
$344 2022-06-12
S e l l e c k ZHONG GUO
E0134-5mg
L-Albizziin
1483-07-4 98.46%
5mg
¥573.32 2023-09-15
Enamine
EN300-7026825-5.0g
(2S)-2-amino-3-(carbamoylamino)propanoic acid
1483-07-4
5g
$3645.0 2023-05-25
Biosynth
FA17261-0.25 g
L-Albizziin
1483-07-4
0.25 g
$101.55 2023-01-05

L-Albizziin Production Method

Additional information on L-Albizziin

Exploring the Properties and Applications of L-Albizziin (CAS No. 1483-07-4)

L-Albizziin, also known by its CAS number 1483-07-4, is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, primarily found in certain plant species, has been extensively studied for its role in biological systems and its potential therapeutic benefits. Recent advancements in analytical techniques have allowed researchers to delve deeper into the structure, function, and synthesis of L-Albizziin, shedding light on its diverse applications.

L-Albizziin is a type of flavonoid, a class of compounds known for their antioxidant properties and ability to interact with cellular signaling pathways. Its chemical structure consists of a flavonoid backbone with specific substituents that contribute to its bioactivity. The compound's antioxidant properties have been extensively studied, with research indicating that it can neutralize free radicals and protect cells from oxidative damage. This makes it a promising candidate for use in skincare products and dietary supplements aimed at combating aging and promoting overall health.

One of the most exciting developments in the study of L-Albizziin is its potential role in combating neurodegenerative diseases. Recent studies have shown that this compound can modulate key enzymes involved in inflammation and oxidative stress, two processes that are closely linked to conditions such as Alzheimer's disease and Parkinson's disease. By inhibiting these enzymes, L-Albizziin may help reduce inflammation and protect neurons from damage, offering a new avenue for the treatment of these debilitating disorders.

In addition to its therapeutic applications, L-Albizziin has also been explored for its potential use in the food industry. Its ability to stabilize food products by preventing oxidation has led to interest in using it as a natural food preservative. This application aligns with the growing consumer demand for clean-label products that avoid synthetic additives. Furthermore, research into the stability of L-Albizziin under different processing conditions has provided valuable insights into optimizing its use in food formulations.

The synthesis of L-Albizziin has also been a focus of recent research efforts. Traditional extraction methods from plant sources are often inefficient and costly, leading scientists to explore alternative approaches such as enzymatic synthesis and metabolic engineering. These methods not only improve the yield of L-Albizziin but also offer greater control over its purity and quality. Such advancements are crucial for scaling up production to meet the growing demand for this compound in various industries.

Another area where L-Albizziin has shown promise is in the field of cosmetics. Its ability to protect skin cells from UV-induced damage makes it an ideal ingredient for sunscreens and anti-aging products. Recent studies have demonstrated that L-Albizziin can enhance the efficacy of existing sunscreen formulations by providing additional protection against oxidative stress caused by UV radiation. This dual action not only improves skin protection but also enhances the overall performance of cosmetic products.

The environmental impact of producing L-Albizziin is another consideration that has gained attention in recent years. As concerns about sustainability grow, researchers are exploring eco-friendly methods for synthesizing this compound. Biotechnological approaches, such as using microbial fermentation or plant cell cultures, offer a more sustainable alternative to traditional extraction methods. These approaches not only reduce the environmental footprint but also provide a consistent supply of high-quality L-Albizziin.

In conclusion, L-Albizziin (CAS No. 1483-07-4) is a versatile compound with a wide range of applications across different industries. Its unique chemical properties, combined with recent advancements in research, have opened up new possibilities for its use in therapeutics, food preservation, cosmetics, and more. As scientists continue to explore its potential, it is likely that L-Albizziin will play an increasingly important role in addressing some of the most pressing challenges in modern science and industry.

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